Simian virus 5 was first isolated from African green monkeys and is primarily studied for its similarities to human paramyxoviruses. It serves as a model organism for understanding viral replication mechanisms and host interactions.
Simian virus 5 is classified under:
The nucleocapsid protein can be synthesized through various methods, including:
The nucleocapsid protein gene is approximately 1725 nucleotides long, encoding a protein with a molecular weight of approximately 56 kDa. The synthesis often requires optimization of conditions such as temperature, pH, and ionic strength to ensure proper folding and functionality of the protein .
The nucleocapsid protein of simian virus 5 forms a helical structure that encapsulates the viral RNA genome. Each turn of the nucleocapsid typically contains about 13 nucleocapsid protein molecules, binding approximately six nucleotides per molecule .
Structural analyses have shown that the nucleocapsid protein exists in two forms:
The nucleocapsid protein undergoes several biochemical reactions crucial for viral replication:
These reactions are influenced by various factors, including pH, ionic strength, and the presence of other viral proteins that may assist in stabilizing the nucleocapsid structure.
The primary mechanism by which the nucleocapsid protein functions involves:
Experimental studies have demonstrated that specific sequences within the nucleocapsid template are critical for efficient RNA synthesis, highlighting its role in binding polymerase-associated proteins .
The nucleocapsid protein of simian virus 5 has several applications in scientific research:
Simian Virus 5 (SV5), now classified as Mammalian orthorubulavirus 5 or parainfluenza virus 5 (PIV5), belongs to the genus Rubulavirus within the subfamily Paramyxovirinae (family Paramyxoviridae, order Mononegavirales) [4] [10]. Its genome consists of a non-segmented, single-stranded negative-sense RNA of 15,246 nucleotides, adhering to the "rule of six" – a requirement for efficient replication where genome length must be divisible by six [6] [7]. This genomic constraint arises from the nucleocapsid protein’s (NP) binding stoichiometry, with each NP protomer associating with exactly six nucleotides [6]. The genome encodes eight proteins in the order: 3′-N-P/V-M-F-SH-HN-L-5′ [5] [8]. The P/V gene uses RNA editing (pseudotemplated transcription) to produce distinct mRNAs: unedited transcripts encode the V protein, while insertion of two guanosine residues shifts the reading frame to encode the P protein [3] [9].
Table 1: Genomic Features of SV5
Feature | Specification | Functional Implication |
---|---|---|
Genome Length | 15,246 nucleotides | Conforms to "rule of six" for replication |
Genome Organization | 7 genes encoding 8 proteins | Gene order: N-P/V-M-F-SH-HN-L |
RNA Editing in P/V Gene | +2G insertion for P mRNA; no edit for V mRNA | Generates shared N-terminus, unique C-termini |
Nucleocapsid Structure | ~2,600 NP protomers per genome | Forms stable helical ribonucleoprotein (RNP) |
RNA Bases per NP Protomer | 6 nucleotides | Ensures precise genome encapsidation |
SV5 exhibits broad host tropism, infecting dogs, pigs, primates, and humans, though its primary reservoir remains debated. In dogs, it is a key agent in canine infectious respiratory disease (CIRD), commonly called "kennel cough," characterized by tracheobronchitis, nasal discharge, and coughing [5] [10]. While often self-limiting, co-infections (e.g., Bordetella bronchiseptica) or stress can exacerbate disease severity [10]. Notably, some canine strains (e.g., CPI–) lack functional SH protein due to gene mutations, suggesting adaption to non-natural hosts [7].
SV5 infections in humans are typically subclinical, though rare zoonotic transmissions have been documented [5] [10]. Its low pathogenic potential and genetic stability make SV5 a valuable tool in biomedical research: it serves as a model paramyxovirus for studying replication mechanisms and a vector for vaccines against pathogens like influenza or rabies [3] [8]. The virus’s ability to evade host interferon responses via its V protein further enhances its utility in oncolytic virotherapy research [2] [3].
The nucleocapsid protein (NP) is the cornerstone of paramyxovirus replication. Its primary function is to encapsidate the viral RNA genome, forming a ribonucleoprotein (RNP) complex that serves as the template for transcription and replication [1] [6]. The NP-RNP structure protects genomic RNA from nucleases and innate immune sensors (e.g., RIG-I) while preventing dsRNA formation [1] [6].
Structurally, SV5 NP consists of two domains:
In solution, recombinant NP forms stable 13-mer ring structures (20 nm diameter) that encapsidate RNA in a groove between NTD and CTD (Fig. 1A). Each protomer binds six nucleotides, with RNA bases adopting an alternating "3-in, 3-out" conformation for optimal NP-RNA contacts [6]. These rings represent one turn of the helical nucleocapsid found in virions. During replication, the RNP recruits the viral polymerase (L-P complex) via NP-P interactions. The P protein acts as a chaperone, preventing NP from binding cellular RNAs and delivering it to nascent viral RNA during genome replication [1] [8].
Table 2: Functional Domains of SV5 Nucleocapsid Protein
Domain | Residues | Key Functions | Interacting Partners |
---|---|---|---|
N-terminal (NTD) | 1–250 | RNA binding, NP-NP oligomerization | Genomic RNA, adjacent NP |
C-terminal (CTD) | 251–401 | Phosphoprotein (P) binding, polymerase recruitment | P protein, L polymerase |
RNA-binding groove | NTD-CTD hinge | Encapsidation of RNA bases | RNA backbone and bases |
Oligomerization interface | NTD surface | Stabilizes ring/helix via lateral contacts | Adjacent NP protomers |
A critical regulatory mechanism involves the V protein, which binds NP via two regions: its shared N-terminus with P and its unique zinc-binding C-terminus [8] [9]. V acts as a suppressor of viral RNA synthesis by inhibiting both replication and transcription. Minigenome assays show V reduces reporter gene expression by 60–80% when co-expressed with NP-P-L [8] [9]. Mechanistically, V’s N-terminal residues (e.g., L16/I17) are essential for NP binding and inhibition of RNA synthesis, while its C-terminus independently suppresses transcription [8]. This dual regulation may facilitate the switch from mRNA production to genome replication or modulate replication in response to host defenses.
Notably, the NP’s structural flexibility allows polymerase access to encapsidated RNA: a "hinge" between NTD and CTD enables domain rotation, transiently exposing RNA without disassembling the nucleocapsid (Fig. 1B) [6]. This elegantly reconciles the need for RNA protection with template accessibility.
Fig. 1: Structural Dynamics of SV5 Nucleocapsid Protein(A) Ring Structure: 13 NP protomers (alternating colors) form a ring encapsidating 78-nt RNA (red). The RNA groove lies between NTD (blue) and CTD (orange).(B) Open Conformation: CTD rotation (arrows) exposes RNA (dashed line) to polymerase.
Concluding Remarks
The SV5 nucleocapsid protein exemplifies a multifunctional viral component: it architecturally organizes the viral genome, dynamically interfaces with the replication machinery, and strategically regulates viral RNA synthesis. Its conserved structure-function relationships across paramyxoviruses make it a compelling target for broad-spectrum antiviral strategies. Future research leveraging its structural details may unlock novel interventions against medically significant paramyxoviruses.
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